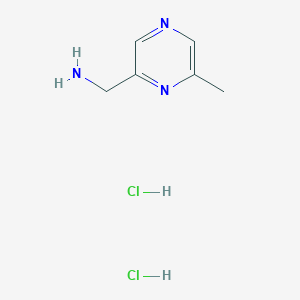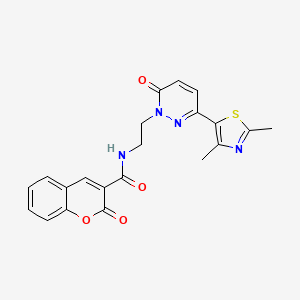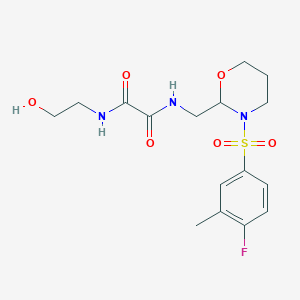![molecular formula C13H11BClFO3 B2585399 [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid CAS No. 2096340-14-4](/img/structure/B2585399.png)
[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid” is a chemical compound with the CAS Number: 2096340-14-4 . It has a molecular weight of 280.49 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(benzyloxy)-5-chloro-4-fluorophenylboronic acid . The InChI code for this compound is 1S/C13H11BClFO3/c15-11-6-10(14(17)18)7-12(13(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 .Applications De Recherche Scientifique
Synthetic Chemistry and Pharmaceutical Development
[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid and its derivatives are instrumental in the synthesis of complex organic molecules. Their use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitates the formation of biaryl structures which are common motifs in pharmaceutical compounds. For instance, the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes via the Suzuki-Miyaura coupling reaction emphasizes the utility of boronic acids in constructing molecules with potential drug activity (H. Bölcskei, Német-Hanzelik Andrea, G. Keglevich, 2022).
Analytical and Sensor Applications
The unique binding properties of boronic acids to saccharides have been exploited in the development of sensors. For example, the study of fluorescence quenching of boronic acid derivatives by aniline in alcohols revealed insights into the dynamics of boronic acid interactions, which can be applied to the design of fluorescence-based sensors for detecting saccharides or other biological molecules (H. S. Geethanjali, D. Nagaraja, R. Melavanki, R. Kusanur, 2015).
Materials Science
In materials science, boronic acids are utilized for their ability to form stable covalent bonds with polymers and other materials. For instance, the synthesis and crystal structure of amino-3-fluorophenyl boronic acid from bromo-fluoroaniline have paved the way for creating glucose sensing materials that operate at physiological pH, demonstrating the potential of boronic acid derivatives in biomedical materials (Sasmita Das, V. Alexeev, Anjal C. Sharma, Steven J. Geib, S. Asher, 2003).
Environmental Impact
The environmental impact of boronic acid derivatives, particularly their antimicrobial properties, has been studied to understand the ecological implications of their increasing use. For example, the effect of boronic acids of pharmaceutical importance on the growth and photosynthetic apparatus of cyanobacteria underscores the necessity of assessing the environmental toxicity of these compounds (E. Niemczyk, Jerzy Pogrzeba, Agnieszka Adamczyk-Woźniak, J. Lipok, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
The mode of action of [3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid is likely related to its ability to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide under the action of a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis, including the synthesis of pharmaceuticals . The products of these reactions can influence various biochemical pathways depending on their structure and function.
Pharmacokinetics
The physicochemical properties of boronic acids, such as their stability and solubility, can influence their pharmacokinetic behavior .
Result of Action
The products of the suzuki-miyaura cross-coupling reaction, in which this compound participates, can have various effects depending on their structure and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the reaction conditions, including the temperature, the presence of a base, and the choice of solvent .
Propriétés
IUPAC Name |
(3-chloro-4-fluoro-5-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)7-12(13(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLHRCGDOSEYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one](/img/structure/B2585323.png)
![2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2585324.png)

![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2585326.png)
![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2585328.png)
![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585329.png)



![2-[1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2585335.png)

